Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
Description
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 4-ethyl-1-piperazinylmethyl group. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications .
Properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYWZAGOGWEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Substitution Reaction: The phenylboronic acid intermediate undergoes a substitution reaction with 4-ethyl-1-piperazinylmethyl chloride in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or boronic anhydrides.
Reduction: Reduction of boronic acids can yield boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., tetrahydrofuran).
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Boronic acids are known for their potential in anticancer therapies. They can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins in cancer cells. Studies have shown that boronic acid derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
Antimicrobial Properties : Research indicates that boronic acid compounds exhibit significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes that are vital for cell wall synthesis .
Drug Development : The piperazine substituent in B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- may enhance its bioavailability and receptor binding affinity, making it a candidate for developing new therapeutic agents targeting specific diseases . For instance, studies on similar compounds have demonstrated their effectiveness as multidrug resistance reversers in cancer treatments .
Organic Synthesis
Suzuki Coupling Reaction : Boronic acids are pivotal in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds. B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- can react with aryl halides in the presence of palladium catalysts to produce biaryl compounds. This property makes it valuable for synthesizing complex organic molecules and pharmaceuticals .
Ligand Exchange Reactions : The boron atom's reactivity allows B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- to participate in ligand exchange reactions. This characteristic is exploited in coordination chemistry to develop new materials and catalysts.
Material Science
Self-Assembly Processes : Boronic acids can participate in self-assembly due to their ability to form reversible interactions with diol-containing molecules. This property is being explored for designing new materials with specific functionalities, such as sensors or drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound can interact with molecular targets through its boron atom, which can form complexes with hydroxyl groups on biomolecules .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Ethylphenylboronic Acid: Similar structure but lacks the piperazinylmethyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the piperazinylmethyl group.
Uniqueness: Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- is unique due to the presence of the 4-ethyl-1-piperazinylmethyl group, which imparts specific chemical properties and potential biological activities that are not observed in simpler boronic acids .
Biological Activity
Boronic acids are a significant class of organic compounds with diverse biological activities, particularly in medicinal chemistry. The compound Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- exhibits unique properties due to its structural features, which include a boronic acid functional group and a piperazine moiety. This article delves into its biological activity, mechanisms of action, and potential applications supported by recent research findings.
Chemical Structure and Properties
- Chemical Formula : C13H21BN2O2
- Molar Mass : 248.13 g/mol
- Functional Groups : Boronic acid and piperazine
The presence of the piperazine group enhances the compound's solubility and biological interactions, making it a valuable candidate for various applications in drug discovery and development.
Target Interactions
Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonds with diols. This property is crucial for their function in biological systems:
- Reversible Binding : Boronic acids form stable complexes with molecules containing cis-diols, which are prevalent in carbohydrates and certain proteins.
- Biochemical Pathways : They play roles in regulating proteasomes and modulating kinase activities, impacting various signaling pathways.
Pharmacokinetics
Boronic acids typically exhibit good bioavailability due to their ability to form reversible covalent bonds. Their reactivity can be influenced by environmental conditions such as pH, enhancing their utility in biological assays and therapeutic applications.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of boronic acid derivatives. For instance, a novel compound derived from phenyl boronic acid demonstrated significant antioxidant activity with IC50 values indicating strong free radical scavenging capabilities .
Antibacterial Properties
Boronic acid derivatives have shown promising antibacterial effects against various pathogens. For example, studies indicate that certain boronic compounds exhibit effective inhibition against Escherichia coli, suggesting potential applications in antimicrobial formulations .
Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, it exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line while showing minimal toxicity to healthy cells. This selective cytotoxicity underscores its potential as an anticancer agent .
Case Studies
-
Antioxidant Cream Formulation :
- A study synthesized a boronic ester compound incorporating quercetin, demonstrating strong antioxidant and antibacterial properties when formulated into a cream. The formulation was evaluated for dermatological safety and efficacy, showing no significant toxicity in histological analyses of rat organs .
-
Biological Sensor Development :
- The ability of boronic acids to bind selectively to sugars has led to their use in developing biosensors for glucose detection. These sensors leverage the reversible binding properties of boronic acids to provide sensitive detection methods for monitoring blood sugar levels.
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | C13H21BN2O2 | Similar structure but different substitution pattern |
| Boronic acid, B-[4-(4-methylpiperazine)phenyl]- | C12H18BN2O3 | Contains a methyl group instead of ethyl on piperazine |
| Boronic acid, B-[3-(pyridin-4-yl)phenyl]- | C12H12BNO2 | Incorporates a pyridine ring instead of piperazine |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of related boronic acids.
Q & A
Q. What are the optimal synthetic routes for preparing Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the introduction of the 4-ethylpiperazine moiety onto a phenyl ring, followed by borylation. Key steps include:
- Borylation : Use of palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert conditions (e.g., argon atmosphere) to introduce the boronic acid group. Catalyst systems like Pd(dppf)Cl₂ in THF at 80–100°C are effective .
- Protection/Deprotection : Protecting sensitive functional groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions. Deprotection is achieved via acidic conditions (e.g., TFA) .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the final product, followed by crystallization for enhanced purity .
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic acid derivative?
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced reactivity with aryl halides .
- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while aqueous bases (e.g., Na₂CO₃) facilitate transmetalation .
- Temperature Control : Reactions are typically conducted at 80–100°C for 12–24 hours to maximize coupling efficiency .
Q. What purification techniques ensure high purity of the compound post-synthesis?
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for precise separation .
- Crystallization : Recrystallization from ethanol/water mixtures to remove residual solvents and byproducts .
Advanced Research Questions
Q. What strategies mitigate boroxine formation during mass spectrometry (MS) analysis of this compound?
- Derivatization : Convert the boronic acid to a boronic ester using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB) to prevent cyclization. DHB also acts as a MALDI matrix, enabling in situ esterification for improved MS detection .
- Matrix Selection : Use DHB in MALDI-MS to stabilize the boronic acid and suppress dehydration/trimerization artifacts .
Q. How to design experiments to address discrepancies in glycoprotein binding data caused by non-specific interactions?
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated gold substrates. Use borate buffer (pH 8.5) to enhance selectivity for glycoproteins by minimizing electrostatic/hydrophobic secondary interactions .
- Buffer Optimization : Test low-ionic-strength buffers (e.g., 10 mM HEPES) to reduce non-specific binding .
Q. What methodologies assess the thermal stability and decomposition pathways of this boronic acid?
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 800°C at 10°C/min under nitrogen to identify decomposition temperatures and residual mass .
- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., boroxine formation) and correlate with TGA data .
Q. How to evaluate the compound’s inhibitory activity against serine proteases, considering potential off-target effects?
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition kinetics (Ki values) in vitro. Compare activity against related proteases (e.g., thrombin, trypsin) to assess selectivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify off-target interactions .
Q. What approaches enable fluorescence-based detection of diols using this boronic acid derivative in physiological conditions?
- pH Optimization : Adjust to pH 7.5–8.5 to balance boronic acid-diol binding (pKa ~7.6) and minimize background fluorescence .
- Polymer Integration : Incorporate into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for reusable glucose sensors. The polymer acts as a molecular sieve to exclude interferents (e.g., plasma proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
